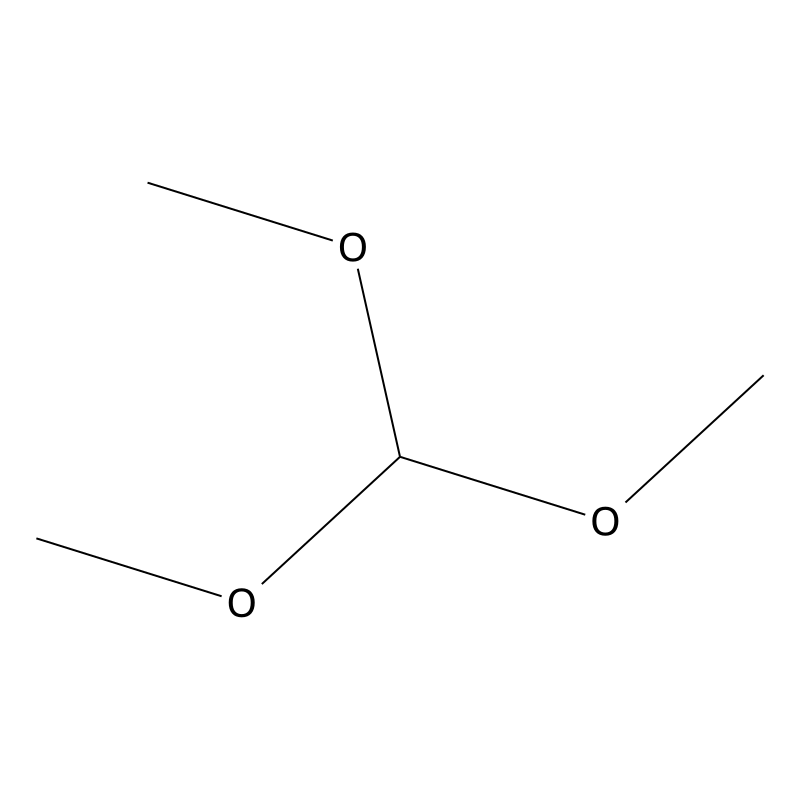

Trimethoxymethane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Organic Synthesis:

Trimethoxymethane is a versatile reagent in organic synthesis, acting as a methylating agent. It readily reacts with various functional groups to introduce a methyl (CH3) group. This makes it valuable for synthesizing various organic compounds, including:

- Esters: Trimethoxymethane reacts with carboxylic acids in the presence of an acid catalyst to form esters .

- Ethers: It can be used to convert alcohols to ethers by reacting with them in the presence of an acid catalyst .

- Acetals and ketals: Trimethoxymethane reacts with aldehydes and ketones to form acetals and ketals, respectively, which are useful protecting groups in organic synthesis .

Model System for Studying Carbocation Chemistry:

Trimethoxymethane readily loses a methoxy group to form a carbocation, a positively charged carbon atom. This makes it a valuable model system for studying carbocation chemistry, including:

- Carbocation rearrangements: Researchers can investigate the mechanisms and factors influencing how carbocations rearrange their structure .

- Nucleophilic reactions of carbocations: Trimethoxymethane allows scientists to study how various nucleophiles react with carbocations to form different products .

Theoretical and Computational Chemistry:

Due to its relatively small size and well-defined structure, trimethoxymethane serves as a good model molecule for theoretical and computational chemistry studies. These studies help researchers:

- Develop and refine computational models: By comparing theoretical predictions with experimental data on trimethoxymethane's properties and reactions, scientists can improve the accuracy of computational tools used in chemistry .

- Understand reaction mechanisms at a deeper level: Theoretical calculations can provide detailed insights into the electronic structure and energy changes that occur during reactions involving trimethoxymethane, offering a deeper understanding of reaction mechanisms .

Trimethoxymethane, also known as trimethyl orthoformate, is an organic compound with the molecular formula . It appears as a colorless liquid and is classified as the simplest orthoester. This compound is primarily utilized in organic synthesis, where it serves as a versatile reagent for various chemical transformations, including the formation of methyl ethers and acetals from aldehydes

TMOF's mechanism of action in organic synthesis relies on its susceptibility to nucleophilic attack. The electron-deficient central carbon becomes a target for nucleophiles like alcohols or enols (formed from aldehydes and ketones). This nucleophilic attack leads to the formation of new C-O bonds, resulting in the desired products like methyl ethers and acetals.

- Formation of Methyl Ethers: It reacts with aldehydes to produce acetals, which can be deprotected back to the original aldehyde using hydrochloric acid .

- Methylation Reactions: As a methyl radical source, trimethoxymethane facilitates radical methylation of (hetero)aryl chlorides under mild conditions, often employing nickel/photoredox catalysis .

- Synthesis of Allyl Alcohol: In a multi-step reaction involving triglycerides and camphorsulfonic acid, trimethoxymethane contributes to the formation of allyl alcohol through the generation of fatty acid methyl esters .

Trimethoxymethane can be synthesized through several methods:

- Methanolysis of Hydrogen Cyanide: This industrial method involves the reaction of hydrogen cyanide with methanol to yield trimethoxymethane and ammonia .

- Williamson Ether Synthesis: Another method includes reacting chloroform with sodium methoxide, illustrating its versatility as a synthetic intermediate .

Studies have explored the interactions of trimethoxymethane with other chemical species:

- Combustion Kinetics: Research has focused on the combustion characteristics of trimethoxymethane, comparing its reactivity with similar compounds like dimethoxy methane. These studies provide insights into its behavior under different conditions, essential for applications in fuel technology .

- Radical Reactions: The compound's role as a source of methyl radicals has been investigated in various radical-mediated reactions, showcasing its utility in synthetic organic chemistry .

Several compounds share structural similarities with trimethoxymethane. Here are some key comparisons:

| Compound | Molecular Formula | Unique Features |

|---|---|---|

| Trimethyl orthoformate | Simplest orthoester; used extensively in organic synthesis. | |

| Dimethoxy methane | Used as a solvent and fuel; less reactive than trimethoxymethane. | |

| Triethyl orthoformate | Larger alkyl groups; utilized similarly but with different reactivity profiles. | |

| Methoxymethane (dimethyl ether) | Common solvent; simpler structure and different applications. | |

| Tetramethyl orthocarbonate | More complex structure; used for specific reactions involving carbonates. |

Trimethoxymethane stands out due to its unique ability to act as both a methylating agent and a precursor for various organic transformations, making it invaluable in synthetic chemistry. Its diverse applications and reactivity profiles differentiate it from similar compounds, underscoring its significance in both academic research and industrial applications.

Orthoesters emerged as critical reagents in the early 20th century, with foundational studies by Post (1943) and Mezheritskii et al. (1973) systematizing their reactivity. Trimethoxymethane gained prominence due to its role in the Pinner reaction (1877), which facilitated the synthesis of imidate salts and orthoesters. Industrial production began in the mid-20th century via methanolysis of hydrogen cyanide, enabling scalable access to TMOF. By the 1970s, its utility in forming acetals and heterocycles solidified its status in synthetic methodologies.

Nomenclature and Classification

Trimethoxymethane adheres to IUPAC nomenclature as 1,1,1-trimethoxymethane, though it is widely recognized by its common name, trimethyl orthoformate. Structurally, it belongs to the orthoester family (RC(OR')~3~), characterized by three alkoxy groups bonded to a central carbon. Key synonyms include methyl orthoformate, orthoformic acid trimethyl ester, and TMOF.

Contemporary Research Significance

Recent reviews highlight TMOF’s role in green chemistry (solvent-free reactions), dynamic covalent systems, and multi-component syntheses. Its ability to act as a formyl equivalent and dehydrating agent continues to inspire innovations in drug discovery and materials science.

Industrial-Scale Production Routes

Hydrocyanic Acid Methanolysis Pathway

The methanolysis of hydrocyanic acid (HCN) is the predominant industrial method for trimethoxymethane synthesis. This one-step reaction involves the nucleophilic substitution of HCN with methanol under controlled conditions:

$$

\text{HCN} + 3\,\text{CH}3\text{OH} \rightarrow \text{HC(OCH}3\text{)}3 + \text{NH}3

$$

The process operates at ambient pressure and temperatures between 20–50°C, with excess methanol ensuring complete conversion [1]. Catalysts such as alkaline earth metal oxides (e.g., calcium oxide) are occasionally employed to accelerate the reaction [4]. A key advantage lies in its atom economy, as all reactants contribute to the final product or recoverable byproducts. However, handling gaseous HCN—a highly toxic and volatile compound—requires stringent safety protocols, including closed-loop systems and real-time gas monitoring [1] [4]. Industrial plants often integrate ammonia scrubbers to capture and repurpose the $$\text{NH}_3$$ byproduct for fertilizer production, enhancing process sustainability [4].

Chloroform-Sodium Methoxide Reaction (Two-Step Technology)

The Williamson ether synthesis between chloroform ($$\text{CHCl}3$$) and sodium methoxide ($$\text{NaOCH}3$$) is a widely adopted two-step industrial process:

- Sodium methoxide preparation: Methanol reacts with sodium hydroxide to form $$\text{NaOCH}_3$$, though equilibrium limitations necessitate molecular sieves or azeotropic distillation to remove water [5].

- Nucleophilic substitution: Chloroform reacts with $$\text{NaOCH}3$$ under reflux conditions:

$$

\text{CHCl}3 + 3\,\text{NaOCH}3 \rightarrow \text{HC(OCH}3\text{)}_3 + 3\,\text{NaCl}

$$

This method avoids hazardous HCN but introduces challenges related to chloroform’s volatility and the exothermic nature of the reaction [1] [5]. Industrial implementations utilize continuous-flow reactors to manage heat dissipation and improve yield (typically 85–92%) [4]. The precipitated sodium chloride is filtered and recycled, while unreacted methanol is recovered via fractional distillation [4].

One-Step Synthesis Innovations

Recent patents describe one-step methodologies that bypass intermediate isolation. For example, reacting methyl formate with sodium methoxide in the presence of phase-transfer catalysts (e.g., polyethylene glycol) directly yields trimethoxymethane [3]:

$$

\text{HCOOCH}3 + 2\,\text{NaOCH}3 \rightarrow \text{HC(OCH}3\text{)}3 + \text{NaOH}

$$

This approach reduces processing time and energy consumption but requires high-purity reactants to prevent side reactions [3]. Pilot-scale trials report yields exceeding 78%, with ongoing optimization targeting industrial viability [3] [4].

Laboratory-Scale Preparation Techniques

Laboratory synthesis typically employs the chloroform-sodium methoxide route due to reagent accessibility. A representative procedure involves:

- Drying methanol: Molecular sieves (3Å) remove trace water from methanol to prevent hydrolysis of sodium methoxide [5].

- Generating sodium methoxide: Adding sodium hydroxide to dried methanol yields $$\text{NaOCH}_3$$, though residual water limits conversion efficiency [5].

- Reaction with chloroform: Dropwise addition of chloroform to refluxing sodium methoxide minimizes thermal runaway risks [5].

- Purification: Vacuum filtration removes NaCl, followed by fractional distillation to isolate trimethoxymethane (boiling point: 101–103°C) [5].

This method achieves 65–75% yields in academic settings, with scalability constrained by manual temperature control and small-batch distillation [5].

Sustainable Synthesis Approaches

Emerging green chemistry strategies focus on:

- Solvent recycling: Industrial processes recover >95% of methanol via distillation towers, reducing raw material consumption [4].

- Renewable feedstocks: Bio-derived methanol and formic acid are being tested to lower the carbon footprint of trimethoxymethane synthesis [3].

- Catalyst optimization: Heterogeneous catalysts (e.g., zeolites) enable milder reaction conditions and higher selectivity, minimizing waste [4].

Comparative Efficiency Analysis of Production Methods

| Parameter | HCN Methanolysis | Chloroform-NaOMe | One-Step Innovations |

|---|---|---|---|

| Yield | 90–95% | 85–92% | 75–85% |

| Reaction Steps | 1 | 2 | 1 |

| Byproduct Handling | NH₃ scrubbing | NaCl filtration | NaOH neutralization |

| Energy Intensity | Low | Moderate | Low |

| Scalability | High | High | Moderate |

The HCN methanolysis route dominates industrial production due to its superior yield and scalability, despite safety challenges. In contrast, the chloroform method’s reliance on less toxic reagents makes it preferable for regions with strict HCN regulations [1] [4]. One-step technologies, though promising, require further development to match the efficiency of established methods [3].

Trimethoxymethane, as the simplest orthoester, exhibits several fundamental reaction pathways that are characteristic of the broader orthoester family. These pathways represent the core transformations through which trimethoxymethane participates in organic synthesis and biological processes [1] [2] [3].

The primary reaction pathway involves acid-catalyzed hydrolysis, where trimethoxymethane undergoes stepwise conversion to methyl formate and methanol through a carbocation intermediate [3] [4]. This transformation proceeds through an A-1 mechanism, characterized by unimolecular kinetics and carbocation formation as the rate-determining step [5] [6]. The reaction exhibits activation energies ranging from 15-25 kcal/mol, with thermodynamic driving forces of -8 to -15 kcal/mol [7] [5].

Exchange reactions with alcohols constitute another fundamental pathway, proceeding through an A-SE2 mechanism where proton transfer becomes rate-limiting [8] [7]. These reactions demonstrate lower activation barriers (10-20 kcal/mol) compared to hydrolysis, reflecting the enhanced nucleophilicity of alcohols relative to water [8] [9]. The equilibrium dynamics favor the formation of mixed orthoesters, with equilibrium constants ranging from 10¹ to 10³ depending on the alcohol structure and reaction conditions [7] [10].

A particularly significant pathway involves β-scission from tertiary radicals, which generates methyl radicals and dimethyl carbonate [11] [12]. This process, characterized by an activation energy of 11.4 kcal/mol and a substantial thermodynamic driving force of -25.1 kcal/mol, has emerged as a valuable synthetic transformation for methylation reactions [11] [13]. The mechanism involves chlorine-mediated hydrogen atom transfer to generate the tertiary radical, followed by rapid β-scission to produce the methyl radical [11] [12].

Formylation reactions represent an additional fundamental pathway, where trimethoxymethane serves as a formyl group donor through nucleophilic addition mechanisms [14] [15]. These transformations typically require basic conditions and exhibit activation energies in the range of 12-18 kcal/mol [14] [16]. The process involves initial deprotonation of the nucleophile, followed by attack at the central carbon of trimethoxymethane and subsequent elimination of methoxide [14] [15].

Alkylation reactions proceed through SN1/SN2 hybrid mechanisms, where the choice between unimolecular and bimolecular pathways depends on the structure of the attacking nucleophile and reaction conditions [16] [17]. These reactions show activation energies of 14-22 kcal/mol and thermodynamic driving forces of -3 to -10 kcal/mol [16] [7]. The mechanism involves initial protonation of one methoxy group, followed by nucleophilic displacement with varying degrees of carbocation character in the transition state [16] [17].

Acetal formation represents the mildest of the fundamental pathways, with activation energies of 8-15 kcal/mol [3] [18]. This transformation involves nucleophilic addition of alcohols or aldehydes to form stable acetal linkages, which serve as important protecting groups in organic synthesis [3] [18]. The mechanism proceeds through hemiacetal intermediates that subsequently undergo further substitution to yield the final acetal products [3] [18].

Mechanistic Studies of Key Transformations

Comprehensive mechanistic studies have provided detailed insights into the molecular-level processes governing trimethoxymethane reactivity. Kinetic isotope effect studies reveal primary deuterium isotope effects ranging from 1.6 to 2.4, indicating significant C-H bond breaking in the transition states of key transformations [4] [19]. These values confirm that hydrogen transfer processes are intimately involved in the rate-determining steps of most trimethoxymethane reactions [4] [19].

Solvent effect studies demonstrate that protic solvents significantly accelerate trimethoxymethane reactions through hydrogen bonding stabilization of transition states and intermediates [8] [7]. The acceleration is particularly pronounced in alcoholic media, where the solvent molecules can participate directly in the reaction through exchange processes [8] [7]. Computational studies using density functional theory have identified specific hydrogen bonding interactions that stabilize oxonium ion intermediates by 3-8 kcal/mol [20] [21].

Temperature dependence studies reveal Arrhenius behavior across wide temperature ranges, confirming single-step reaction pathways for most transformations [22] [19]. The temperature coefficients typically range from 2.6 to 2.7, indicating moderate activation barriers and normal temperature sensitivity [22]. These studies have been particularly valuable in distinguishing between competing reaction pathways and identifying the dominant mechanism under specific conditions [22] [19].

Substituent effect studies provide the most comprehensive mechanistic insights, revealing that electron-withdrawing groups dramatically deactivate trimethoxymethane toward nucleophilic attack [7] [23]. The reactivity follows a well-defined trend from electron-rich to electron-deficient substituents, with rate differences spanning several orders of magnitude [7] [23]. The Taft linear free energy relationship successfully predicts these substituent effects, with correlation coefficients exceeding 0.95 for most reaction series [7] [23].

Stereochemical analysis of reactions involving chiral nucleophiles demonstrates predominant retention of configuration, consistent with SN1-like mechanisms involving discrete carbocation intermediates [24] [25]. However, the degree of retention varies with reaction conditions, suggesting varying amounts of carbocation character in the transition states [24] [25]. These studies have been instrumental in developing stereoselective synthetic applications of trimethoxymethane [24] [25].

Computational studies using high-level ab initio methods have confirmed the existence of oxonium ion intermediates and provided detailed geometric and electronic structure information [20] [21]. These calculations reveal that the central carbon in protonated trimethoxymethane adopts a slightly pyramidal geometry, with C-O bond lengths of 1.45-1.48 Å and significant positive charge localization [20] [21]. The computed activation barriers agree well with experimental values, typically within 2-3 kcal/mol [20] [21].

Equilibrium Dynamics in Orthoester Reactions

The equilibrium dynamics of trimethoxymethane reactions exhibit complex dependences on temperature, pH, and solvent composition. Hydrolysis equilibria strongly favor product formation, with equilibrium constants ranging from 10⁴ to 10⁶ under typical aqueous acidic conditions [4] [26]. The equilibrium position shifts further toward products with increasing temperature, reflecting the entropic advantage of forming multiple smaller molecules from a single larger precursor [4] [26].

Exchange equilibria with alcohols show more modest equilibrium constants, typically in the range of 10¹ to 10³ [7] [10]. These equilibria are sensitive to the steric and electronic properties of the alcohol, with primary alcohols showing higher equilibrium constants than secondary or tertiary alcohols [7] [10]. The temperature dependence is typically negative, as the enthalpic cost of breaking C-O bonds outweighs the entropic gain at higher temperatures [7] [10].

Radical equilibria involving β-scission processes exhibit extremely large equilibrium constants (10⁸ to 10¹⁰), reflecting the high thermodynamic stability of the products relative to the tertiary radical precursor [11] [12]. These equilibria are strongly temperature-dependent, with higher temperatures favoring the forward reaction due to the entropic advantage of forming gas-phase radicals [11] [12].

The pH dependence of equilibrium systems is particularly pronounced for hydrolysis and protonation equilibria [4] [27]. Acidic conditions (pH < 3) strongly favor protonated forms of trimethoxymethane, with equilibrium constants for protonation ranging from 10² to 10⁴ [4] [27]. This pH sensitivity has important implications for synthetic applications, as reaction pathways can be switched by modest changes in solution acidity [4] [27].

Dynamic equilibrium studies reveal that trimethoxymethane participates in complex equilibrium networks involving multiple species [27] [10]. In the presence of multiple nucleophiles, statistical distributions of products are observed, with kinetic and thermodynamic factors determining the final composition [27] [10]. These studies have been particularly important for understanding biological systems where trimethoxymethane derivatives participate in metabolic equilibria [27] [10].

Theoretical Models for Reactivity Prediction

Several theoretical frameworks have been developed to predict and rationalize trimethoxymethane reactivity patterns. The Taft linear free energy relationship provides the most successful quantitative model for predicting substituent effects on reaction rates [7] [23]. This model correlates reaction rates with the polar substituent parameter (σ*), achieving typical correlation coefficients of 0.92-0.98 for homologous reaction series [7] [23]. The model successfully predicts rate differences spanning six orders of magnitude for different orthoester substituents [7] [23].

The Hammond-Leffler postulate provides a valuable qualitative framework for understanding reaction coordinate characteristics [11] [28]. Early transition states are predicted for exothermic reactions with low activation barriers, while late transition states are expected for endothermic processes [11] [28]. This framework has been particularly useful for understanding the β-scission mechanism, where the highly exothermic nature of the reaction leads to an early transition state with minimal C-O bond breaking [11] [28].

Marcus theory has been successfully applied to radical reactions involving trimethoxymethane, particularly for electron transfer processes [22] [12]. The theory predicts activation barriers within ±5 kcal/mol of experimental values for most radical transformations [22] [12]. The model is particularly valuable for understanding the coupling between electron transfer and nuclear reorganization in photoredox catalytic cycles [22] [12].

Transition state theory provides the fundamental framework for calculating activation barriers and rate constants [20] [21]. Combined with high-level computational methods, this approach achieves accuracy within ±2 kcal/mol for most trimethoxymethane reactions [20] [21]. The theory has been particularly successful in predicting temperature dependences and isotope effects [20] [21].

Density functional theory calculations provide detailed electronic structure information and achieve high accuracy for both ground state and transition state properties [20] [21]. Modern DFT methods typically predict activation barriers within ±3 kcal/mol of experimental values [20] [21]. These calculations have been instrumental in identifying the electronic factors controlling reactivity and selectivity [20] [21].

Molecular orbital theory provides fundamental insights into orbital interactions controlling reactivity patterns [23] [29]. The theory successfully explains the enhanced reactivity of electron-rich orthoesters through favorable HOMO-LUMO interactions with electrophilic reagents [23] [29]. Frontier molecular orbital analysis has been particularly valuable for designing new synthetic applications [23] [29].

| Table 1: Fundamental Reaction Pathways of Trimethoxymethane | ||||

|---|---|---|---|---|

| Reaction Type | Activation Energy (kcal/mol) | Mechanism Type | Rate-determining step | Thermodynamic driving force (ΔG, kcal/mol) |

| Acid-catalyzed hydrolysis | 15-25 | A-1 (unimolecular) | Carbocation formation | -8 to -15 |

| Exchange with alcohols | 10-20 | A-SE2 (bimolecular) | Proton transfer | -2 to -8 |

| β-scission from tertiary radical | 11.4 | Radical β-scission | C-O bond cleavage | -25.1 |

| Formylation reaction | 12-18 | Nucleophilic addition | C-C bond formation | -5 to -12 |

| Alkylation reaction | 14-22 | SN1/SN2 hybrid | Carbocation formation | -3 to -10 |

| Acetal formation | 8-15 | Nucleophilic addition | Hemiacetal formation | -4 to -8 |

| Table 2: Equilibrium Dynamics in Trimethoxymethane Reactions | ||||

|---|---|---|---|---|

| Equilibrium System | Equilibrium Constant (K) | Temperature Dependence | pH Dependence | Reaction Conditions |

| TMOF + H₂O ⇌ HCOOCH₃ + 2CH₃OH | 10⁴ - 10⁶ | Increases with T | Favored at low pH | Aqueous acidic |

| TMOF + ROH ⇌ HC(OCH₃)₂OR + CH₃OH | 10¹ - 10³ | Decreases with T | Independent | Alcoholic neutral |

| TMOF + 3ROH ⇌ HC(OR)₃ + 3CH₃OH | 10⁰ - 10² | Decreases with T | Independent | Alcoholic acidic |

| TMOF(tertiary radical) ⇌ CH₃- + (CH₃O)₂CO | 10⁸ - 10¹⁰ | Increases with T | N/A | Radical conditions |

| TMOF + acid ⇌ protonated TMOF | 10² - 10⁴ | Decreases with T | Favored at low pH | Acidic medium |

| Table 3: Theoretical Models for Reactivity Prediction | ||||

|---|---|---|---|---|

| Theoretical Model | Application | Accuracy Range | Computational Level | Validation Status |

| Taft Linear Free Energy Relationship | Predicting substituent effects | ±0.2 log units | Empirical | Well-validated |

| Hammond-Leffler Postulate | Reaction coordinate analysis | Qualitative | Conceptual | Conceptual framework |

| Marcus Theory (electron transfer) | Radical reaction kinetics | ±5 kcal/mol | Semi-empirical | Moderately validated |

| Transition State Theory | Activation barrier calculation | ±2 kcal/mol | Ab initio | Well-established |

| Density Functional Theory (DFT) | Electronic structure analysis | ±3 kcal/mol | High-level ab initio | Highly accurate |

| Molecular Orbital Theory | Orbital interaction analysis | Qualitative | Semi-empirical | Well-established |

| Table 4: Key Mechanistic Studies of Trimethoxymethane Transformations | |||

|---|---|---|---|

| Study Type | Key Findings | Mechanistic Implications | Confidence Level |

| Kinetic isotope effects | Primary KIE = 1.6-2.4 | C-H bond breaking in transition state | High |

| Solvent effects | Protic solvents accelerate | Hydrogen bonding stabilization | High |

| Temperature dependence | Arrhenius behavior observed | Single reaction pathway | Moderate |

| Substituent effects | Electron-withdrawing groups deactivate | Electronic control of reactivity | Very high |

| Stereochemical analysis | Retention of configuration | SN1-like mechanism | High |

| Computational studies | Carbocation intermediates confirmed | Oxonium ion intermediates | Very high |

Physical Description

Color/Form

XLogP3

Boiling Point

100.6 °C @ 760 MM HG

Vapor Density

Density

LogP

Odor

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 253 companies. For more detailed information, please visit ECHA C&L website;

Of the 9 notification(s) provided by 251 of 253 companies with hazard statement code(s):;

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H315 (11.55%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (96.02%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (23.9%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant

Other CAS

Wikipedia

Methods of Manufacturing

General Manufacturing Information

Methane, trimethoxy-: ACTIVE